(4Z)-2-(3-chlorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one
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Overview
Description
(4Z)-2-(3-CHLOROPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound features a chlorophenyl group and a methoxyphenylmethylidene group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(3-CHLOROPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of appropriate aldehydes and amines under controlled conditions. A common method includes:
Starting Materials: 3-chlorobenzaldehyde and 4-methoxybenzylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.
Procedure: The reactants are mixed and heated under reflux for several hours, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(3-CHLOROPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, it may be used to study enzyme interactions and receptor binding due to its unique structural features.
Medicine
Industry
In the industrial sector, it can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4Z)-2-(3-CHLOROPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-2-(3-BROMOPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- (4Z)-2-(3-FLUOROPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Uniqueness
The presence of the 3-chlorophenyl group and the 4-methoxyphenylmethylidene group makes this compound unique in terms of its reactivity and potential applications. These substituents can significantly influence the compound’s chemical behavior and biological activity.
Properties
Molecular Formula |
C17H12ClNO3 |
---|---|
Molecular Weight |
313.7 g/mol |
IUPAC Name |
(4Z)-2-(3-chlorophenyl)-4-[(4-methoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H12ClNO3/c1-21-14-7-5-11(6-8-14)9-15-17(20)22-16(19-15)12-3-2-4-13(18)10-12/h2-10H,1H3/b15-9- |
InChI Key |
OHBZXBNHGAAVHG-DHDCSXOGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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